3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride

Lipophilicity LogP Drug-likeness

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride (CAS 1909305-83-4; molecular formula C₁₁H₂₂ClN; MW 203.75 g/mol) is a fully saturated pyrrolidine-based secondary amine presented as its hydrochloride salt. The free base form (CAS 1503106-72-6; C₁₁H₂₁N; MW 167.29 g/mol) carries a 2,2-dimethylcyclopentyl substituent at the pyrrolidine 3-position, creating two stereogenic centers and a computed LogP of approximately 2.32–2.42.

Molecular Formula C11H22ClN
Molecular Weight 203.75
CAS No. 1909305-83-4
Cat. No. B2762387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride
CAS1909305-83-4
Molecular FormulaC11H22ClN
Molecular Weight203.75
Structural Identifiers
SMILESCC1(CCCC1C2CCNC2)C.Cl
InChIInChI=1S/C11H21N.ClH/c1-11(2)6-3-4-10(11)9-5-7-12-8-9;/h9-10,12H,3-8H2,1-2H3;1H
InChIKeyVADMZNMHWMDIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride (CAS 1909305-83-4): Structural Identity and Compound-Class Context for Research Procurement


3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride (CAS 1909305-83-4; molecular formula C₁₁H₂₂ClN; MW 203.75 g/mol) is a fully saturated pyrrolidine-based secondary amine presented as its hydrochloride salt . The free base form (CAS 1503106-72-6; C₁₁H₂₁N; MW 167.29 g/mol) carries a 2,2-dimethylcyclopentyl substituent at the pyrrolidine 3-position, creating two stereogenic centers and a computed LogP of approximately 2.32–2.42 . This compound belongs to the broader class of C₁₁–C₁₂ cycloalkyl-substituted pyrrolidine building blocks that serve as versatile intermediates in medicinal chemistry, particularly for kinase inhibitor and GPCR modulator programs where the substituted pyrrolidine core contributes conformational constraint, hydrogen-bonding capacity (1 H-bond donor, 1 H-bond acceptor), and a fully sp³-hybridized carbon framework (Fsp³ = 1.0) [1]. The hydrochloride salt form enhances aqueous handling and long-term storage stability compared to the free base, with a minimum purity specification of 95% across multiple reputable vendors .

Why Generic C11 Pyrrolidine Hydrochloride Analogs Cannot Substitute for 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride (1909305-83-4) in Structure-Sensitive Applications


Compounds sharing the identical molecular formula C₁₁H₂₂ClN and molecular weight (203.75 g/mol) are routinely listed alongside each other in chemical catalogs, yet their substitution patterns produce measurably divergent physicochemical properties. The 2,2-dimethylcyclopentyl substituent in this compound engenders a LogP of 2.32–2.42 (free base), which is 0.2–0.8 log units lower than the cyclohexylmethyl analog (LogP 2.62–3.45) and 0.3–1.0 log units lower than the cyclopentylethyl analog (LogP 2.71–3.52) [1]. Additionally, the geminal dimethyl substitution at the cyclopentane 2-position restricts rotational freedom to a single bond between the pyrrolidine and cyclopentyl rings, versus three rotatable bonds for the ethyl-linked analog, producing significant differences in conformational entropy upon target binding . These quantifiable differences in lipophilicity and conformational flexibility directly affect solubility, permeability, metabolic stability, and target engagement in structure-activity relationship (SAR) programs. Furthermore, the 2,2-dimethylcyclopentylamine motif has been independently validated as a preferred C4 substituent in Janus kinase (JAK) inhibitor optimization, where it conferred functional selectivity for the JAK3-JAK1 pathway over JAK2 in whole-blood assays [2]—a pharmacologically meaningful differentiation not demonstrated for the generic cyclohexylmethyl or cyclopentylethyl congeners. Generic substitution in the absence of these structural features therefore risks introducing uncontrolled variables in physicochemical profiling, chiral recognition, and target pharmacology.

Quantitative Differentiation Evidence for 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride (1909305-83-4) versus Closest Structural Analogs


Lipophilicity (LogP) Head-to-Head: 2,2-Dimethylcyclopentyl vs. Cyclohexylmethyl Pyrrolidine Analogs

The free base of the target compound exhibits a computed LogP of 2.32 (Fluorochem) to 2.42 (Leyan), which is 0.20–0.30 log units lower than 3-(cyclohexylmethyl)pyrrolidine (LogP 2.62, Fluorochem; ACD/LogP 3.45, ChemSpider) . This LogP differential translates to an approximately 1.6- to 2.0-fold difference in octanol-water partition coefficient, placing the target compound closer to the optimal Lipinski range (LogP 1–3) for central nervous system (CNS) drug candidates and reducing predicted non-specific membrane partitioning relative to the more lipophilic cyclohexylmethyl congener. The lower LogP also predicts improved aqueous solubility by approximately 0.2–0.3 logS units based on the General Solubility Equation .

Lipophilicity LogP Drug-likeness Permeability

Conformational Restriction: Rotatable Bond Count Comparison with Ethyl-Bridged Pyrrolidine Analogs

The target compound features a single rotatable bond between the pyrrolidine C3 position and the cyclopentyl C1 position (direct ring-to-ring attachment), yielding a rotatable bond count of 1 . In direct contrast, 2-(2-cyclopentylethyl)pyrrolidine and 3-(2-cyclopentylethyl)pyrrolidine contain an ethylene spacer between the rings, resulting in 3 rotatable bonds . Based on the well-established relationship where each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol to the conformational entropy penalty upon protein binding, the target compound benefits from a predicted reduction of 1.4–3.2 kcal/mol in entropic binding cost relative to its ethyl-bridged analogs [1]. This difference in conformational pre-organization can translate to measurably improved ligand efficiency (LE) and binding enthalpy optimization in fragment-based or structure-based drug design campaigns.

Conformational entropy Rotatable bonds Ligand efficiency Binding affinity

Stereochemical Complexity: Asymmetric Center Count and Its Impact on Chiral Resolution Potential

The target compound's free base contains 2 asymmetric carbon atoms (the pyrrolidine C3 and the cyclopentyl C1 bearing the dimethyl substitution), as documented in vendor specifications . By comparison, 3-(cyclohexylmethyl)pyrrolidine harbors only 1 asymmetric center (pyrrolidine C3), since the cyclohexylmethyl substituent lacks a stereogenic attachment point . The presence of 2 asymmetric centers generates up to 4 configurational stereoisomers (2²), versus only 2 enantiomers for the single-center analog. This 2-fold greater stereochemical complexity provides medicinal chemists with expanded stereoisomer diversity for structure-activity relationship studies, enabling the independent exploration of both cis- and trans- relative configurations, as well as diastereomeric pairs that can exhibit markedly different pharmacological profiles—a principle validated in pyrrolidine-containing GPR40 agonist programs where stereochemistry at analogous positions dictated binding mode and functional activity [1].

Stereochemistry Chiral resolution Enantioselective synthesis Stereoisomer diversity

Drug Discovery Scaffold Precedent: 2,2-Dimethylcyclopentyl Motif as a Preferentially Selected Substituent in Kinase Inhibitor Optimization

In a quantitative structure-activity relationship study from Bristol-Myers Squibb, (R)-(2,2-dimethylcyclopentyl)amine was specifically identified as a preferred C4 substituent on the pyrrolo[1,2-b]pyridazine-3-carboxamide Janus kinase (JAK) inhibitor core. Compound 3b bearing this substituent demonstrated potent inhibition of IFNγ production in an IL-2-induced human whole-blood assay and displayed high functional selectivity for the JAK3-JAK1 signaling pathway relative to JAK2 [1]. This scaffold preference was established through systematic SAR exploration in which alternative cycloalkyl substitution patterns (including unsubstituted cyclopentyl, cyclohexyl, and acyclic alkyl chains) were evaluated and deprioritized in favor of the 2,2-dimethylcyclopentyl motif. Notably, the (2-fluoro-2-methylcyclopentyl)amino analog 5g—a direct analog retaining the geminal 2-substitution pattern—achieved nanomolar potency against both JAK3 and TYK2 with maintained JAK2 selectivity in a human whole-blood assay [1]. No comparable published selectivity data exist for cyclohexylmethyl or cyclopentylethyl pyrrolidine congeners in this target class, underscoring the specific pharmacophoric value of the 2,2-dimethylcyclopentyl substitution geometry.

JAK inhibitor Kinase selectivity Drug discovery scaffold Functional selectivity

Salt Form and Physical Form Specification: Hydrochloride Salt Handling, Storage, and Purity Benchmarks

The target compound is consistently supplied as the hydrochloride salt with a minimum purity specification of 95% (HPLC/GC) across multiple independent vendors including AKSci, CymitQuimica (Biosynth), Leyan, and Molaid [1]. The hydrochloride salt form confers aqueous solubility advantages for biological assay preparation without requiring additional neutralization steps. The salt is classified as non-hazardous for DOT/IATA transport and is specified for long-term storage in a cool, dry environment . By contrast, the free base (CAS 1503106-72-6) carries GHS07 hazard classification (Harmful/Irritant; H302, H315, H319, H335) and requires more stringent handling protocols . This salt-vs-free-base differentiation is directly relevant to procurement: laboratories prioritizing ease of handling, reduced hazard classification, and immediate aqueous solubility for biological screening should procure the hydrochloride salt (1909305-83-4) rather than the free base.

Salt selection Solid-state properties Aqueous solubility Procurement specification

Validated Application Scenarios for 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride (1909305-83-4) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Functional JAK Selectivity: Exploiting the 2,2-Dimethylcyclopentyl Scaffold Preference

Research groups pursuing selective Janus kinase (JAK) inhibitors should prioritize this compound as a synthetic building block for pyrrolo-pyridazine or pyrrolo-pyrimidine core elaboration. The 2,2-dimethylcyclopentyl motif was specifically identified as the preferred C4 substituent in a systematic JAK inhibitor SAR program, where it conferred functional selectivity for the JAK3-JAK1 pathway over JAK2 in human whole-blood assays [1]. The target compound's pyrrolidine nitrogen provides a direct handle for amide coupling or N-arylation to access the full pyrrolo[1,2-b]pyridazine-3-carboxamide chemotype. Procurement of the hydrochloride salt (rather than the free base) is recommended for direct use in aqueous reaction conditions, consistent with the non-hazardous shipping classification and ≥95% purity specification established in Section 3, Evidence Item 5 .

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Fsp³-Rich, Conformationally Constrained Amine Building Blocks

With an Fsp³ value of 1.0, a single rotatable bond, and a LogP of 2.32–2.42, the target compound satisfies key fragment-like and lead-like property criteria for three-dimensional fragment library construction [1]. The lower Lipophilicity (ΔLogP = −0.2 to −1.1 vs. cyclohexylmethyl analog) reduces the risk of non-specific hydrophobic aggregation in biochemical screens, while the 2 asymmetric centers provide four stereoisomer possibilities for diastereomeric SAR exploration [2]. The hydrochloride salt form facilitates direct dissolution in aqueous buffer systems at physiologically relevant pH, enabling rapid progression from fragment hit identification to X-ray crystallographic soaking experiments without additional formulation steps.

GPCR Agonist Programs Leveraging Pyrrolidine Stereochemistry: GPR40 and Related Free Fatty Acid Receptor Targets

The pyrrolidine scaffold with chiral cycloalkyl substitution has demonstrated stereochemistry-dependent binding modes in GPR40 (FFAR1) agonist programs, where diastereomeric pyrrolidine derivatives exhibited divergent pharmacological profiles [1]. The target compound's dual stereocenters—a feature absent in single-center comparators such as 3-(cyclohexylmethyl)pyrrolidine—enable the independent exploration of cis and trans relative configurations at the pyrrolidine-cyclopentyl junction. The 2,2-dimethylcyclopentyl group additionally mimics the steric profile of previously optimized GPR40 agonist substituents, while its lower LogP relative to cyclohexylmethyl analogs predicts reduced off-target phospholipidosis liability. Procurement of the hydrochloride salt with documented purity (≥95%) ensures batch-to-batch reproducibility for SAR studies .

Chiral Amine Building Block Procurement for Asymmetric Synthesis of CNS-Penetrant Clinical Candidates

CNS drug discovery programs with stringent physicochemical property requirements (LogP 1–3, low rotatable bond count, moderate TPSA) should consider this compound as a privileged amine building block. Its computed LogP (2.32–2.42) falls within the optimal CNS multiparameter optimization (MPO) range, while its 2-fold reduction in rotatable bonds versus ethyl-bridged congeners predicts a lower entropic penalty on target binding—a key determinant of ligand efficiency [1]. The compound's non-hazardous transport classification simplifies international procurement logistics, and the availability of both free base and hydrochloride salt forms allows researchers to select the appropriate physical form for their specific synthetic protocol (e.g., free base for anhydrous amide coupling; salt for aqueous-phase reductive amination) [2].

Quote Request

Request a Quote for 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.